Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl chloroformate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate: This compound has a similar imidazo core but differs in the pyrazine ring and methyl ester group.
1H-Imidazo[4,5-c]pyridine-7-carboxylic acid ethyl ester: Another related compound with a different substitution pattern on the imidazo[1,2-a]pyridine core.
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride: This compound features a chloro substituent and a pyrazine ring, offering different chemical properties and reactivity.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-3-4-8(13)12-6-5-11-9(7)12/h3-4,11H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPHIQWERQWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477589 | |
Record name | ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439118-88-4 | |
Record name | ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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